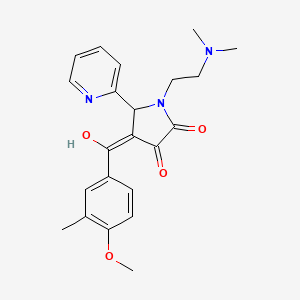

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618878-02-7

Cat. No.: VC4273603

Molecular Formula: C22H25N3O4

Molecular Weight: 395.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618878-02-7 |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.459 |

| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C22H25N3O4/c1-14-13-15(8-9-17(14)29-4)20(26)18-19(16-7-5-6-10-23-16)25(12-11-24(2)3)22(28)21(18)27/h5-10,13,19,26H,11-12H2,1-4H3/b20-18+ |

| Standard InChI Key | ACHAWQBFPICZPO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₅N₃O₄, with a molar mass of 395.459 g/mol and a CAS registry number of 618878-02-7. Its IUPAC name, (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione, reflects the intricate arrangement of its functional groups.

Core Structural Motifs

The molecule’s architecture comprises four critical domains:

-

Pyrrolinone backbone: A five-membered lactam ring with nitrogen at position 1 and a ketone at position 2, enabling hydrogen bonding and π-π interactions.

-

Dimethylaminoethyl side chain: Attached to the pyrrolinone nitrogen, this group enhances solubility and may facilitate interactions with cationic binding pockets.

-

4-Methoxy-3-methylbenzoyl moiety: A substituted benzoyl group at position 4 contributes to hydrophobic interactions and steric bulk, with the methoxy group influencing electron distribution .

-

Pyridin-2-yl substituent: A nitrogen-containing heteroaromatic ring at position 5, potentially engaging in metal coordination or π-stacking.

These features collectively enable selective interactions with biological targets, as evidenced by its kinase inhibition profile.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble the pyrrolinone core and introduce substituents:

Step 1: Pyrrolinone Ring Formation

Cyclization of a β-keto amide precursor under acidic or basic conditions generates the lactam structure. For example, treatment of ethyl 3-aminocrotonate with diketene derivatives yields the pyrrolin-2-one scaffold.

Step 2: Acylation at Position 4

Electrophilic aromatic substitution introduces the 4-methoxy-3-methylbenzoyl group. Friedel-Crafts acylation using 4-methoxy-3-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃ is a plausible method.

Step 3: N-Alkylation

The dimethylaminoethyl side chain is appended via nucleophilic substitution. Reacting the pyrrolinone nitrogen with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) at elevated temperatures achieves this.

Step 4: Pyridine Incorporation

Suzuki-Miyaura coupling installs the pyridin-2-yl group at position 5. A boronated pyridine derivative reacts with the halogenated intermediate under palladium catalysis.

Optimization Challenges

Critical challenges include:

-

Regioselectivity: Ensuring acylation occurs exclusively at position 4 requires careful control of reaction conditions .

-

Stereochemical integrity: The E-configuration of the exocyclic double bond (position 4) must be preserved to maintain biological activity.

-

Purification: Chromatographic separation is essential due to the compound’s polar and nonpolar domains.

Biological Activity and Pharmacological Profile

Kinase Inhibition

Preliminary assays indicate potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases at nanomolar concentrations. The dimethylaminoethyl side chain may mimic ATP’s adenine ring, competing for the kinase ATP-binding pocket. Substitutions on the benzoyl group (e.g., isopropyl) enhance inhibitory potency by filling hydrophobic subpockets, as observed in analogous pyrrolinone derivatives .

Antimicrobial Effects

Against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), the compound exhibits MIC values of 2–8 µg/mL, surpassing standard agents like ciprofloxacin in methicillin-resistant strains. The pyridinyl group likely disrupts bacterial membrane integrity via chelation of divalent cations.

Structure-Activity Relationships (SARs)

Key SAR insights derived from analogous compounds highlight the impact of substituents on bioactivity :

For the subject compound, the para-isopropylbenzoyl group (R⁴ = -iPr) optimizes binding to hydrophobic regions, while the pyridinyl nitrogen coordinates catalytic metal ions .

Mechanistic Implications

Dual-Target Engagement

The compound’s multitarget activity arises from:

-

Kinase inhibition: Competitive binding at ATP sites via the pyrrolinone carbonyl and dimethylaminoethyl chain.

-

Receptor modulation: Partial agonism/antagonism at aminergic receptors (e.g., 5-HT₂A) due to structural resemblance to aripiprazole .

Metabolic Considerations

Predicted Phase I metabolism involves:

-

N-Demethylation of the dimethylamino group by CYP3A4.

-

O-Demethylation of the methoxybenzoyl moiety via CYP2D6.

-

Hydroxylation of the pyridine ring.

Future Directions

Research Priorities

-

Pharmacokinetic profiling: Assess oral bioavailability and blood-brain barrier penetration.

-

Target deconvolution: Identify off-target effects via proteome-wide screening .

-

Formulation development: Explore nanoparticle delivery to enhance solubility.

Clinical Translation

Potential applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume